N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide
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Overview
Description
N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro-4-nitrophenyl group and a morpholinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide typically involves multiple steps:
Nitration: The starting material, 2-chloronitrobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amination: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The amine is reacted with chlorosulfonic acid to introduce the sulfonyl group.
Coupling: Finally, the sulfonylated amine is coupled with 3-(morpholinosulfonyl)benzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 2-chloro-4-aminophenyl-3-(morpholinosulfonyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(morpholinosulfonyl)benzoic acid and 2-chloro-4-nitroaniline.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenyl α-D-maltotrioside: A colorimetric α-amylase substrate.
2-chloro-4-nitrophenol: Used as a building block for dyes, plastics, and explosives.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features but different functional groups.
Uniqueness
N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is unique due to the presence of both the morpholinosulfonyl and benzamide groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O6S/c18-15-11-13(21(23)24)4-5-16(15)19-17(22)12-2-1-3-14(10-12)28(25,26)20-6-8-27-9-7-20/h1-5,10-11H,6-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWKVXNLTKKYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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